molecular formula C7H15NO2 B1346960 Ethyl N-ethyl-beta-alaninate CAS No. 23651-62-9

Ethyl N-ethyl-beta-alaninate

Cat. No. B1346960
Key on ui cas rn: 23651-62-9
M. Wt: 145.2 g/mol
InChI Key: CNRWEHBBGLCEHG-UHFFFAOYSA-N
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Patent
US04742165

Procedure details

50 g (0.50 mole) of ethyl acrylate was dissolved in 500 ml of ethanol. To the resulting solution being stirred in an ice bath was added dropwise a mixed solution consisting of 36 g of a 70% aqueous ethylamine solution (containing 0.55 mole of ethylamine) and 100 ml of ethanol, in 3.5 hours. The reaction was continued for further 3 hours and then the solvent was distilled off. The resulting residue was subjected to vacuum distillation to obtain 50.5 g of a desired product with an yield of 70%.
Quantity
50 g
Type
reactant
Reaction Step One
Quantity
500 mL
Type
solvent
Reaction Step One
Quantity
0.55 mol
Type
reactant
Reaction Step Two
Quantity
100 mL
Type
solvent
Reaction Step Two
Yield
70%

Identifiers

REACTION_CXSMILES
[C:1]([O:5][CH2:6][CH3:7])(=[O:4])[CH:2]=[CH2:3].[CH2:8]([NH2:10])[CH3:9]>C(O)C>[CH2:8]([NH:10][CH2:3][CH2:2][C:1]([O:5][CH2:6][CH3:7])=[O:4])[CH3:9]

Inputs

Step One
Name
Quantity
50 g
Type
reactant
Smiles
C(C=C)(=O)OCC
Name
Quantity
500 mL
Type
solvent
Smiles
C(C)O
Step Two
Name
Quantity
0.55 mol
Type
reactant
Smiles
C(C)N
Name
Quantity
100 mL
Type
solvent
Smiles
C(C)O

Conditions

Stirring
Type
CUSTOM
Details
To the resulting solution being stirred in an ice bath
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
was added dropwise a mixed solution
DISTILLATION
Type
DISTILLATION
Details
the solvent was distilled off
DISTILLATION
Type
DISTILLATION
Details
The resulting residue was subjected to vacuum distillation

Outcomes

Product
Details
Reaction Time
3 h
Name
Type
product
Smiles
C(C)NCCC(=O)OCC
Measurements
Type Value Analysis
AMOUNT: MASS 50.5 g
YIELD: PERCENTYIELD 70%
YIELD: CALCULATEDPERCENTYIELD 69.6%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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